1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine 1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
Brand Name: Vulcanchem
CAS No.: 423734-27-4
VCID: VC0367802
InChI: InChI=1S/C22H26N2O6/c1-27-17-4-6-18(7-5-17)30-15-21(25)23-8-10-24(11-9-23)22(26)16-12-19(28-2)14-20(13-16)29-3/h4-7,12-14H,8-11,15H2,1-3H3
SMILES: COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C22H26N2O6
Molecular Weight: 414.5g/mol

1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

CAS No.: 423734-27-4

Main Products

VCID: VC0367802

Molecular Formula: C22H26N2O6

Molecular Weight: 414.5g/mol

1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine - 423734-27-4

CAS No. 423734-27-4
Product Name 1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
Molecular Formula C22H26N2O6
Molecular Weight 414.5g/mol
IUPAC Name 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Standard InChI InChI=1S/C22H26N2O6/c1-27-17-4-6-18(7-5-17)30-15-21(25)23-8-10-24(11-9-23)22(26)16-12-19(28-2)14-20(13-16)29-3/h4-7,12-14H,8-11,15H2,1-3H3
Standard InChIKey WINCGZCMENQPBK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
PubChem Compound 2878054
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator